molecular formula C27H27N3O3 B11279588 N-benzyl-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

N-benzyl-2-(7-methoxy-2-oxo-3-((p-tolylamino)methyl)quinolin-1(2H)-yl)acetamide

Cat. No.: B11279588
M. Wt: 441.5 g/mol
InChI Key: JJWIXKJKVTUETB-UHFFFAOYSA-N
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Description

N-BENZYL-2-(7-METHOXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2-OXO-1,2-DIHYDROQUINOLIN-1-YL)ACETAMIDE is a complex organic compound that belongs to the class of quinoline derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-2-(7-METHOXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2-OXO-1,2-DIHYDROQUINOLIN-1-YL)ACETAMIDE typically involves multi-step organic reactions. One common method involves the condensation of anthranilic acid derivatives with appropriate aldehydes and amines under controlled conditions . The reaction conditions often include the use of catalysts such as triethylamine and solvents like ethanol to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, along with the use of industrial reactors and continuous flow systems.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-2-(7-METHOXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2-OXO-1,2-DIHYDROQUINOLIN-1-YL)ACETAMIDE can undergo various types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction could produce various reduced forms of the quinoline ring.

Scientific Research Applications

N-BENZYL-2-(7-METHOXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2-OXO-1,2-DIHYDROQUINOLIN-1-YL)ACETAMIDE has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-BENZYL-2-(7-METHOXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2-OXO-1,2-DIHYDROQUINOLIN-1-YL)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 9-(1H-indol-3-yl)-7-methoxy-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one
  • 7-bromo-9-(1H-indol-3-yl)-3,3-dimethyl-3,4-dihydro-2H-xanthen-1(9H)-one

Uniqueness

N-BENZYL-2-(7-METHOXY-3-{[(4-METHYLPHENYL)AMINO]METHYL}-2-OXO-1,2-DIHYDROQUINOLIN-1-YL)ACETAMIDE stands out due to its unique structural features, which confer specific biological activities and chemical reactivity. Its methoxy and benzyl groups, along with the quinoline core, contribute to its distinct properties compared to other similar compounds .

Properties

Molecular Formula

C27H27N3O3

Molecular Weight

441.5 g/mol

IUPAC Name

N-benzyl-2-[7-methoxy-3-[(4-methylanilino)methyl]-2-oxoquinolin-1-yl]acetamide

InChI

InChI=1S/C27H27N3O3/c1-19-8-11-23(12-9-19)28-17-22-14-21-10-13-24(33-2)15-25(21)30(27(22)32)18-26(31)29-16-20-6-4-3-5-7-20/h3-15,28H,16-18H2,1-2H3,(H,29,31)

InChI Key

JJWIXKJKVTUETB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)NCC4=CC=CC=C4

Origin of Product

United States

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